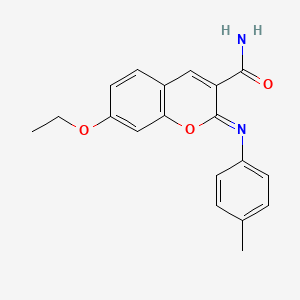

(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

7-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-23-15-9-6-13-10-16(18(20)22)19(24-17(13)11-15)21-14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSPDYJJBAEYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C)O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide typically involves the condensation of 7-ethoxy-2H-chromene-3-carboxylic acid with p-toluidine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or toluene, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the imine moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated imine or chromene moieties.

Substitution: Substituted products with new functional groups replacing the ethoxy or imine groups.

Scientific Research Applications

(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Shorter alkoxy chains (e.g., hydroxy in GNF-9228) result in higher yields (73.1%) compared to longer chains (butoxy in Compound 68, 14%), likely due to reduced steric hindrance and improved reaction efficiency .

- Carboxamide Modifications : N-acetylation () may enhance metabolic stability or solubility compared to the parent carboxamide .

Mechanistic Considerations :

- Hydroxy vs. Alkoxy : The hydroxy group in GNF-9228 may engage in hydrogen bonding with biological targets, enhancing binding affinity, whereas alkoxy groups (ethoxy, butoxy) prioritize lipophilicity for membrane penetration .

- Positional Isomerism: The 8-ethoxy substitution () could alter the chromenone’s planarity, affecting interactions with enzymes or receptors .

Biological Activity

(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Its unique structure, characterized by an ethoxy group and a p-tolyl imine linkage, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and related case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a chromene core with an ethoxy group at position 7 and a p-tolyl imine at position 2. The carboxamide functional group at position 3 enhances its biological interaction capabilities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.

- Anticancer Effects : Preliminary investigations have indicated that this compound may inhibit the proliferation of cancer cells, suggesting its utility in oncology.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.

- Receptor Binding : There is evidence suggesting that it binds to certain receptors, modulating their activity and influencing various signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Anticancer | Reduces proliferation of cancer cell lines |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Ethoxy group and p-tolyl imine | Potential for diverse biological activities |

| 7-Methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide | Methoxy group and different phenyl substituent | Different reactivity due to methoxy presence |

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation.

- Antimicrobial Efficacy : In another study, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability, supporting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a multi-step process involving:

- Step 1 : Condensation of 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives with p-toluidine under basic conditions (e.g., potassium carbonate in DMF) to form the imine linkage .

- Step 2 : Purification via flash column chromatography (silica gel) and recrystallization (e.g., acetone/Et₂O) to isolate stereoisomers, ensuring Z-configuration via X-ray crystallography .

- Characterization : Use (e.g., δ 8.76 ppm for imine protons) and (e.g., δ 164.20 ppm for carbonyl groups) to confirm structural integrity .

Q. How can the stereochemical configuration (Z/E) of the imine group be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve crystal structures to unambiguously assign the Z-configuration, as demonstrated for similar coumarin-imine derivatives .

- NOESY NMR : Detect spatial proximity between the ethoxy group (δ 1.24–1.36 ppm) and the p-tolylimino proton (δ 8.50–8.76 ppm) to infer stereochemistry .

Q. What spectroscopic techniques are critical for validating the purity of this compound?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 420.2049 for related coumarin-carboxamides) .

- HPLC with UV/Vis detection : Monitor purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does this compound inhibit AKR1B10, and what structural features drive selectivity over AKR1B1?

- Methodology :

- Enzyme kinetics : Perform competitive inhibition assays (IC₅₀ < 1 µM for AKR1B10 vs. >10 µM for AKR1B1) to establish selectivity .

- Molecular docking : Use software like AutoDock to model interactions between the 7-ethoxy group and AKR1B10’s catalytic residues (Tyr-49, His-111), while the p-tolylimino group occupies hydrophobic pockets absent in AKR1B1 .

Q. What computational strategies can predict the compound’s reactivity in biological systems?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict electron-deficient sites prone to nucleophilic attack .

- MD simulations : Simulate binding dynamics in AKR1B10’s active site over 100 ns to assess stability of key hydrogen bonds (e.g., between the carboxamide and Gln-303) .

Q. How can contradictory data on bioactivity (e.g., anti-cancer vs. neuroprotective effects) be resolved?

- Methodology :

- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., HT29 colon cancer vs. SH-SY5Y neuronal cells) to identify context-dependent effects .

- Transcriptomic profiling : Use RNA-seq to map differential gene expression (e.g., Nrf2 pathway activation in cancer vs. MAO-B inhibition in neurons) .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

- Methodology :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 7-ethoxy position, which hydrolyze in vivo to regenerate the active form .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability, validated via pharmacokinetic studies in rodent models .

Data Analysis & Validation

Q. How can researchers address crystallographic disorder in structural reports of this compound?

- Methodology :

- Twinning refinement : Apply SHELXL’s TWIN/BASF commands to model disorder in ethyl/p-tolyl groups, improving R-factor convergence (<0.05) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to resolve packing ambiguities .

Q. What statistical approaches validate reproducibility in dose-dependent bioactivity assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.